
(1R,2R)-2-(Difluoromethyl)cyclobutanecarboxylic acid
Overview
Description
(1R,2R)-2-(Difluoromethyl)cyclobutanecarboxylic acid is a chiral cyclobutane derivative with two fluorine atoms attached to a methyl group on the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Difluoromethyl)cyclobutanecarboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide as a source.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high efficiency and yield. These methods often utilize advanced techniques such as microreactor technology to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(Difluoromethyl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
(1R,2R)-2-(Difluoromethyl)cyclobutanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(Difluoromethyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The cyclobutane ring provides structural rigidity, which can influence the compound’s overall bioactivity and stability.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(Trifluoromethyl)cyclobutanecarboxylic acid: Similar structure but with three fluorine atoms.
(1R,2R)-2-(Chloromethyl)cyclobutanecarboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
(1R,2R)-2-(Methyl)cyclobutanecarboxylic acid: Similar structure but without halogen atoms.
Uniqueness
(1R,2R)-2-(Difluoromethyl)cyclobutanecarboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific biological or chemical functions.
Biological Activity
(1R,2R)-2-(Difluoromethyl)cyclobutanecarboxylic acid is a cyclobutane derivative notable for its difluoromethyl group, which imparts unique electronic and steric properties. This compound has garnered attention in medicinal chemistry for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Understanding its biological activity is crucial for exploring its applications in drug design and development.
The compound features a four-membered carbon ring with two stereogenic centers, leading to specific stereochemistry designated as (1R,2R). The presence of the difluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing bioavailability.
Property | Details |
---|---|
Molecular Formula | C₄H₅F₂O₂ |
Molecular Weight | 138.08 g/mol |
Stereochemistry | (1R,2R) |
Functional Groups | Carboxylic acid, Difluoromethyl |
Biological Activity Overview
Research indicates that compounds containing cyclobutane structures exhibit various biological activities. The difluoromethyl group enhances the interaction with biological targets, suggesting that this compound may possess significant pharmacological potential.
Antimicrobial Activity
Studies have shown that cyclobutane derivatives can exhibit antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism of action often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is supported by its ability to modulate inflammatory pathways. Research suggests that such compounds can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Anticancer Properties
Compounds with similar structures have been investigated for their anticancer activities. Preliminary studies indicate that this compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways.
Case Studies and Research Findings
-
Antimicrobial Activity Study
- A study evaluated the antimicrobial efficacy of several cyclobutane derivatives against Staphylococcus aureus and Escherichia coli.
- Results indicated that compounds with a difluoromethyl group exhibited lower Minimum Inhibitory Concentrations (MICs), highlighting their potential as antimicrobial agents.
-
Anti-inflammatory Mechanism Investigation
- In vitro assays demonstrated that this compound significantly reduced the production of TNF-α and IL-6 in activated macrophages.
- These findings suggest that the compound may serve as a lead for developing new anti-inflammatory drugs.
-
Anticancer Activity Evaluation
- A series of experiments on human cancer cell lines revealed that this compound could inhibit cell proliferation and induce apoptosis.
- The compound was found to activate caspase pathways and downregulate anti-apoptotic proteins.
Properties
IUPAC Name |
(1R,2R)-2-(difluoromethyl)cyclobutane-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c7-5(8)3-1-2-4(3)6(9)10/h3-5H,1-2H2,(H,9,10)/t3-,4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNBXQCALVHSKS-QWWZWVQMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1C(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2307752-00-5 | |
Record name | rac-(1R,2R)-2-(difluoromethyl)cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.